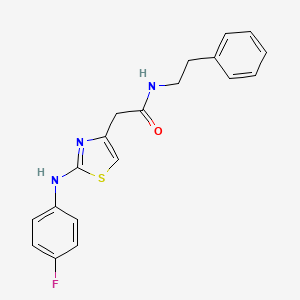
2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide" is a derivative of the benzothiazole family, which is known for its potential antitumor activity. Research has been focused on synthesizing various derivatives to enhance their efficacy against cancer cell lines, including resistant forms of cancer. The presence of a fluorine atom and the thiazole ring in the structure suggests that this compound may have significant biological activity, as seen in similar compounds studied in the provided papers .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aminophenyl with a thiazole or thiadiazole derivative. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could be inferred, suggesting a multi-step process involving cyclization, acetylation, and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds shows a significant degree of planarity and the presence of intermolecular interactions such as hydrogen bonds and π interactions, which contribute to the stability of the crystalline form. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shaped conformation with angles between the aromatic planes around 84°, stabilized by various intermolecular interactions . These structural features are crucial for the biological activity of the compounds as they can affect the binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is influenced by the presence of substituents on the aromatic rings. Fluorinated benzothiazoles, for example, have shown potent cytotoxicity in vitro due to their ability to interact with cellular targets. The introduction of a fluorine atom can affect the electronic distribution within the molecule, potentially enhancing its biological activity . The reactivity of "this compound" would likely be influenced by the fluorine atom and the thiazole ring, which could participate in various chemical reactions relevant to its antitumor activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems typically confers good stability and a certain degree of solubility in organic solvents, which is important for their pharmacokinetic properties. The lead compound 6b from the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family demonstrated good pharmacokinetic properties, which is indicative of favorable physical and chemical properties for this class of compounds . The specific properties of "this compound" would need to be empirically determined, but it is reasonable to expect similar characteristics given its structural similarities to the compounds studied.
Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Agents
Synthesis of Fluorine-Containing Compounds as Potential Antibacterial Agents
Fluorine atoms, when incorporated into pharmaceuticals, often enhance the biological activity and metabolic stability of the molecules. A study highlighted the synthesis of new molecules containing fluorine, such as 4-fluorophenyl groups, demonstrating promising antibacterial activities (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). This research indicates the potential for designing molecules with enhanced biological activities by incorporating fluorine and thiazole motifs.
Antitumor Activities of Fluorinated Compounds
The development of novel antitumor agents is a critical area of medicinal chemistry. Research on compounds structurally similar to your query, including fluorinated motifs, has shown significant antitumor activity. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro, with some derivatives demonstrating potent activity against human breast cancer cell lines (Hutchinson, I. et al., 2001). These findings suggest that the incorporation of fluorophenyl and thiazole groups into molecules could lead to the development of new anticancer therapies.
Antimicrobial Activity
Sulfide and Sulfone Derivatives for Antimicrobial Applications
Research on derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has shown that these compounds possess significant antimicrobial properties against various bacterial and fungal strains (Badiger, N. et al., 2013). This underscores the potential of thiazole-based compounds in developing new antimicrobial agents.
Fluorescence and Molecular Probes
Dual Fluorescence Effects for Biological Applications
The study of 2-amino-1,3,4-thiadiazole derivatives has revealed interesting dual fluorescence effects, which could be harnessed for biological imaging and as molecular probes. These effects are attributed to specific molecular aggregation and charge transfer processes, highlighting the potential of such compounds in molecular medicine and biology (Budziak, I. et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been found to decrease drug resistance and reduce unpleasant side effects, making them desirable for anticancer drug discovery .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives have a broad pharmacological spectrum . They have been found to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
The 2-aminothiazole scaffold, which this compound is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It’s known that the efficacy of 2-aminothiazole derivatives can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .
Propiedades
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOLXAFOZXWOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)
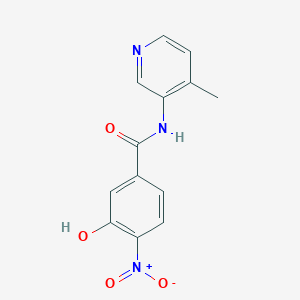
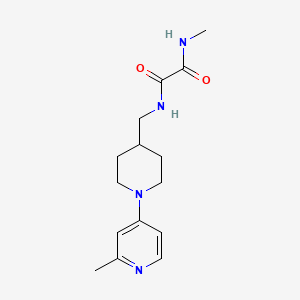


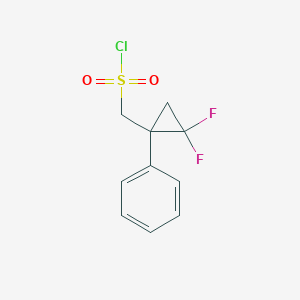
![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
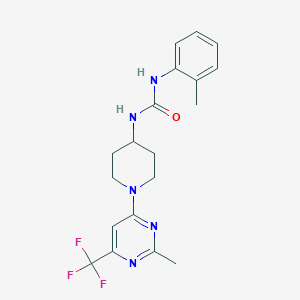
![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)